3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone
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Overview
Description
3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,5-dimethylphenyl group and a methoxy group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzene (p-xylene) with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and is usually conducted at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2,5-dimethylphenyl)-4’-methoxybenzoic acid.
Reduction: Formation of 3-(2,5-dimethylphenyl)-4’-methoxypropanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dimethylphenyl)-1-(2-hydroxyphenyl)-propenone
- 3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one
Uniqueness
3-(2,5-Dimethylphenyl)-4’-methoxypropiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYXVOIPLPAGAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644722 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-84-8 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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